

Application Notes and Protocols: Staining Mitochondria in Yeast with Janus Green B

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Compound of Interest

Compound Name: Janus Green B

Cat. No.: B1672793

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Introduction

Janus Green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells, including yeast such as *Saccharomyces cerevisiae*.^[1] Its application is crucial for assessing mitochondrial morphology, distribution, and activity, which are key indicators of cellular health and metabolic function. The staining mechanism of JGB relies on the redox state of the mitochondria. The dye, a cationic molecule, penetrates both the cell and mitochondrial membranes.^[2] Within actively respiring mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains JGB in its oxidized, colored (blue-green) state.^[3] In the cytoplasm and in mitochondria with a compromised membrane potential, the dye is reduced to a colorless leuco form.^[3] This selective coloration makes JGB a valuable tool for identifying functional mitochondria. However, it is important to note that JGB can also act as a specific inhibitor of mitochondrial function in yeast.^[4]

These application notes provide detailed protocols for the use of **Janus Green B** to stain mitochondria in yeast, with a focus on providing clear, actionable guidance for researchers.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the vital staining of mitochondria in yeast (*Saccharomyces cerevisiae*) with **Janus Green B**. Optimization may be required for different yeast strains and specific experimental conditions.

Parameter	Value	Notes
Stain Concentration	0.01% - 0.05% (w/v)	Optimal concentration should be determined empirically. Higher concentrations can increase toxicity.
Incubation Time	10 - 30 minutes	Shorter incubation times are preferable to minimize impact on cell viability.
Incubation Temperature	Room Temperature (~25°C) or 30°C	Yeast growth temperature (30°C) can be used, but room temperature is often sufficient and may reduce toxicity.
Cell Viability	Variable	JGB can be toxic to yeast cells, affecting mitochondrial function. Viability should be assessed post-staining.
Microscopy	Brightfield	Stained mitochondria are observed as small, blue-green, rod-shaped or granular structures.

Mechanism of Action

The selective staining of mitochondria by **Janus Green B** is a dynamic process dependent on the metabolic activity of the cell.



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Caption: Mechanism of **Janus Green B** Staining in Yeast Mitochondria.

Experimental Protocols

Reagent Preparation

1. **Janus Green B** Stock Solution (1% w/v):

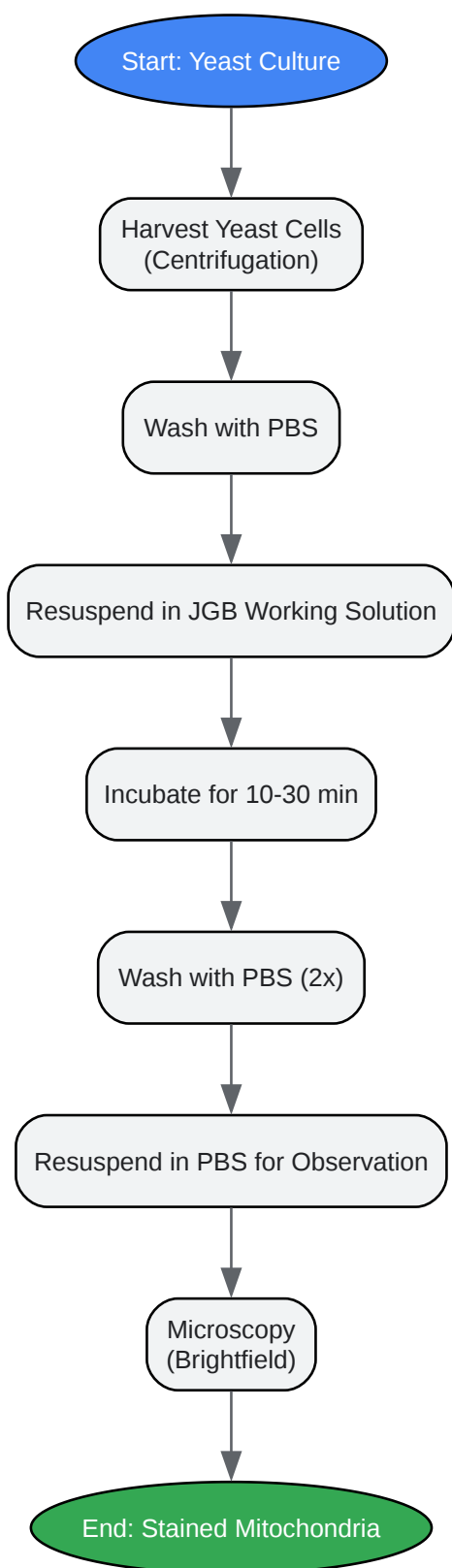
- Weigh 10 mg of **Janus Green B** powder.
- Dissolve in 1 mL of absolute ethanol or deionized water.^[2]
- Store in a dark, airtight container at 4°C.

2. **Janus Green B** Working Solution (0.02% w/v):

- Dilute the 1% stock solution 1:50 in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or yeast culture medium). For example, add 20 µL of 1% JGB stock solution to 980 µL of buffer.^[2]
- Prepare this working solution fresh before each experiment.

Staining Protocol for Yeast in Suspension

This protocol is suitable for planktonic yeast cultures.



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Caption: Experimental Workflow for Staining Yeast Mitochondria.

Procedure:

- Cell Preparation:
 - Grow *Saccharomyces cerevisiae* in a suitable liquid medium (e.g., YPD) to the desired growth phase (typically mid-log phase).
 - Harvest the cells by centrifugation at approximately 500 x g for 3-5 minutes.[\[2\]](#)
 - Discard the supernatant and wash the cell pellet once with PBS (pH 7.4).
- Staining:
 - Resuspend the yeast cell pellet in the freshly prepared **Janus Green B** working solution.
 - Incubate at room temperature or 30°C for 10-30 minutes, protected from light.[\[2\]](#) The optimal incubation time should be determined to achieve sufficient staining with minimal toxicity.
- Washing:
 - Pellet the cells by centrifugation (500 x g for 3 minutes).
 - Discard the supernatant and wash the cells twice with fresh PBS to remove excess stain.
[\[2\]](#)
- Observation:
 - After the final wash, resuspend the cells in a small volume of PBS.
 - Place a drop of the cell suspension on a clean microscope slide and cover with a coverslip.
 - Observe the cells under a brightfield microscope at high magnification (e.g., 400x or 1000x).[\[5\]](#)
 - Mitochondria will appear as small, distinct blue-green bodies within the cytoplasm.[\[3\]](#)

Assessment of Cell Viability

Given that **Janus Green B** can be toxic to yeast, it is advisable to assess cell viability after staining. A common method is the use of a viability stain such as methylene blue.

Procedure:

- Prepare a 0.01% (w/v) methylene blue solution in water.
- Mix a small volume of the **Janus Green B**-stained yeast suspension with an equal volume of the methylene blue solution.
- Incubate for 5 minutes at room temperature.
- Observe under a brightfield microscope.
- Viable cells will appear colorless, while non-viable cells will be stained blue.
- Calculate the percentage of viable cells by counting the number of unstained cells relative to the total number of cells in several fields of view.

Troubleshooting

- No or weak staining:
 - Inactive mitochondria: Ensure cells are metabolically active. Use cells from the exponential growth phase.
 - Incorrect JGB concentration: The working solution may be too dilute. Prepare a fresh solution and consider testing a slightly higher concentration.
 - Insufficient incubation time: Increase the incubation period in increments.
- High background staining:
 - Inadequate washing: Ensure the cells are washed thoroughly after staining to remove excess dye.

- Cell death: High background can result from a large proportion of dead cells. Check cell viability.
- Rapid loss of color:
 - The reduction of JGB in the cytoplasm can be rapid. Observe the cells immediately after staining.

Concluding Remarks

Janus Green B remains a straightforward and effective vital stain for the visualization of functional mitochondria in yeast. By following these protocols and optimizing parameters for specific yeast strains and experimental setups, researchers can reliably assess mitochondrial characteristics. It is essential to consider the potential toxicity of JGB and to incorporate viability assays to ensure the accurate interpretation of results, particularly in studies where mitochondrial function is a critical endpoint.

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